Cas no 1704964-00-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid structure
1704964-00-0 structure
商品名:(3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid
CAS番号:1704964-00-0
MF:C18H18BrNO4
メガワット:392.243824481964
CID:6350156
PubChem ID:105405251

(3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid
    • EN300-1163380
    • 1704964-00-0
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
    • インチ: 1S/C18H18BrNO4/c1-12-7-8-14(9-15(12)19)16(10-17(21)22)20-18(23)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1
    • InChIKey: IJCCNFURUAVOJT-INIZCTEOSA-N
    • ほほえんだ: BrC1=C(C)C=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 391.04192g/mol
  • どういたいしつりょう: 391.04192g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 425
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

(3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163380-5.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
5g
$2566.0 2023-06-08
Enamine
EN300-1163380-0.05g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
0.05g
$744.0 2023-06-08
Enamine
EN300-1163380-500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
500mg
$671.0 2023-10-03
Enamine
EN300-1163380-2500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
2500mg
$1370.0 2023-10-03
Enamine
EN300-1163380-10.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
10g
$3807.0 2023-06-08
Enamine
EN300-1163380-0.1g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
0.1g
$779.0 2023-06-08
Enamine
EN300-1163380-2.5g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
2.5g
$1735.0 2023-06-08
Enamine
EN300-1163380-100mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
100mg
$615.0 2023-10-03
Enamine
EN300-1163380-1.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
1g
$884.0 2023-06-08
Enamine
EN300-1163380-0.25g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromo-4-methylphenyl)propanoic acid
1704964-00-0
0.25g
$814.0 2023-06-08

(3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid 関連文献

(3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acidに関する追加情報

Comprehensive Overview of (3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid (CAS No. 1704964-00-0)

The compound (3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid (CAS No. 1704964-00-0) is a chiral organic molecule featuring a benzyloxycarbonyl (Cbz) protecting group and a 3-bromo-4-methylphenyl moiety. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors. The presence of the propanoic acid functional group enhances its reactivity, enabling its use in coupling reactions and as a building block for more complex molecules.

Researchers and chemists frequently search for CAS 1704964-00-0 due to its relevance in drug discovery and medicinal chemistry. Its chiral center at the (3S)-position is critical for stereoselective synthesis, a topic of high interest in modern organic chemistry. The 3-bromo-4-methylphenyl group contributes to its potential as a precursor for targeted therapies, aligning with current trends in personalized medicine and small-molecule drug development.

One of the most common queries related to this compound is its synthetic applications and handling protocols. Given its structural complexity, proper storage conditions (e.g., under inert atmosphere and low temperatures) are essential to maintain stability. Additionally, its solubility profile in organic solvents like DMSO and dichloromethane is often discussed, as these properties are vital for laboratory-scale reactions.

The benzyloxycarbonyl (Cbz) group in this compound is a classic protecting group for amines, widely used in peptide synthesis. This feature makes (3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid a subject of interest for researchers working on peptide-based therapeutics, a rapidly growing field due to the rise of biologics and biosimilars. The compound’s role in solid-phase peptide synthesis (SPPS) is another area of exploration, as SPPS remains a cornerstone of peptide drug production.

From an industrial perspective, scalability and cost-effectiveness are key concerns. The bromine substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in creating diverse chemical libraries for high-throughput screening. This aligns with the pharmaceutical industry’s push toward fragment-based drug design and combinatorial chemistry.

Environmental and safety considerations are also trending topics in chemical research. While CAS 1704964-00-0 is not classified as hazardous, its brominated aromatic component necessitates careful waste management to comply with green chemistry principles. Researchers are increasingly seeking eco-friendly alternatives or catalytic methods to minimize the use of halogenated compounds, reflecting broader sustainability goals in the chemical sector.

In summary, (3S)-3-{(benzyloxy)carbonylamino}-3-(3-bromo-4-methylphenyl)propanoic acid (CAS No. 1704964-00-0) is a versatile and strategically important compound in synthetic and medicinal chemistry. Its unique structural features, combined with its applicability in peptide synthesis and drug discovery, make it a focal point for academic and industrial research. As the demand for chiral intermediates and targeted therapies grows, this compound is likely to remain a subject of significant scientific and commercial interest.

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